Ethyl 5-cyanoindole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-cyano-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-5-8(7-13)3-4-10(9)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSOXWAHGVEQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405796 | |
| Record name | Ethyl 5-cyanoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105191-13-7 | |
| Record name | Ethyl 5-cyanoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations Involving Ethyl 5 Cyanoindole 2 Carboxylate
Hydrolysis of the Ester Group to Carboxylic Acid
The ethyl ester group of ethyl 5-cyanoindole-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, 5-cyanoindole-2-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an alkali such as sodium hydroxide (B78521) solution. libretexts.orgmnstate.edu The initial product is the carboxylate salt, which upon acidification with a strong acid, yields the free carboxylic acid. libretexts.orglibretexts.org This hydrolysis is a fundamental transformation that opens up further synthetic possibilities, as the resulting carboxylic acid can undergo a range of reactions, including decarboxylation. orgsyn.org
It is important to control the reaction conditions to achieve selective hydrolysis of the ester without affecting the cyano group. In some cases, both the ester and the cyano group can be hydrolyzed to a carboxylic acid function in the presence of a strong base. arkat-usa.org
Table 1: Hydrolysis of this compound
| Reactant | Reagents | Product | Reference |
| This compound | 1. NaOH (aq), Heat 2. HCl (aq) | 5-Cyanoindole-2-carboxylic acid | libretexts.orgmnstate.edu |
Reactions Involving the Cyano Group
The cyano group at the C-5 position of the indole (B1671886) ring is a key functional handle for introducing further molecular diversity.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov The cyano group can participate in various MCRs. For instance, isocyanides, which can be conceptually related to the cyano functionality, are key components in Ugi and Passerini reactions, leading to the formation of peptide-like structures and α-acyloxy amides, respectively. nih.govbeilstein-journals.org While direct participation of the 5-cyano group of this specific indole in such classical MCRs is not extensively documented in the provided context, the reactivity of nitriles in general suggests potential for such transformations. researchgate.netnih.gov
The cyano group can be transformed into other functional groups, leading to a variety of heterocyclic scaffolds. For example, the cyano group can be a precursor for the formation of tetrazoles or other nitrogen-containing heterocycles through cycloaddition reactions. beilstein-journals.org The cyano radical is a key species in the formation of various nitriles in atmospheric chemistry, highlighting its reactivity in radical-mediated processes. researchgate.net In a specific example, 5-cyanoindole (B20398) can be prepared from a 5-bromoindole (B119039) precursor by reaction with copper cyanide. google.com
Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. bhu.ac.in The preferred site for electrophilic attack on the indole nucleus is generally the C-3 position. orgsyn.orgbhu.ac.in However, the presence of the electron-withdrawing carboxylate group at C-2 and the cyano group at C-5 can influence the regioselectivity of these reactions.
In the case of ethyl indole-2-carboxylate (B1230498), electrophilic substitution readily occurs at the 3-position. orgsyn.org However, for this compound, the situation can be more complex. Friedel-Crafts acylation of ethyl indole-2-carboxylate can lead to substitution at both the C-3 position and the benzene (B151609) moiety (C-5 and C-7). clockss.org
Nucleophilic substitution reactions on the indole ring are less common but can occur, particularly when a suitable leaving group is present. For instance, 5-chloroindolizines, which share a similar bicyclic core, readily undergo nucleophilic substitution at the C-5 position. beilstein-journals.org This suggests that if a leaving group were present on the benzene portion of the this compound ring, similar transformations might be possible.
Alkylation and Acylation Reactions
Alkylation and acylation are important methods for functionalizing the indole ring. These reactions typically fall under the category of Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com
Alkylation: Friedel-Crafts alkylation involves the reaction of an alkyl halide with the aromatic ring in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com While this reaction can introduce alkyl groups onto the indole ring, it is prone to issues such as polyalkylation and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com
Acylation: Friedel-Crafts acylation is a more reliable method for introducing acyl groups. libretexts.orgmasterorganicchemistry.com It involves reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. clockss.orglibretexts.org An interesting study on the Friedel-Crafts acylation of ethyl indole-2-carboxylate showed that the position of substitution (C-3 vs. the benzene ring) can be influenced by the nature of the acylating agent. clockss.org This provides a potential route to selectively functionalize the benzene part of the indole scaffold.
Table 2: Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate
| Reactant | Acylating Agent | Catalyst | Major Product(s) | Reference |
| Ethyl indole-2-carboxylate | Acyl Chlorides (RCOCl) | AlCl₃ | C-3 and C-5/C-7 acylated products | clockss.org |
Heteroatom Incorporations and Derivatization
The indole scaffold of this compound can be modified to include other heteroatoms. For instance, the synthesis of 2-phenylthiomethyl-indole derivatives has been reported, demonstrating the incorporation of sulfur. nih.gov The nitrogen atom of the indole ring can also be functionalized, for example, through N-alkylation. orgsyn.org The cyano group itself is a source of nitrogen and can be used to construct other nitrogen-containing heterocyclic rings.
Advanced Applications of Ethyl 5 Cyanoindole 2 Carboxylate in Research
Development of Novel Indole (B1671886) Derivatives for Medicinal Chemistry
The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of the electron-withdrawing cyano group and the ester functionality on the Ethyl 5-cyanoindole-2-carboxylate backbone makes it an especially valuable precursor for creating complex and biologically active molecules.
The strategic position of the functional groups on this compound allows for its use as a key intermediate in the synthesis of a wide range of bioactive molecules. nih.gov The indole nitrogen can be alkylated or arylated, the ester at C2 can be hydrolyzed to a carboxylic acid or converted to an amide, and the cyano group at C5 can be transformed or used as a critical interaction point with biological targets.
Researchers have successfully synthesized various series of indole derivatives with potential therapeutic applications. For instance, the core indole-2-carboxylate (B1230498) structure has been used to develop compounds with broad-spectrum antiviral activity. nih.gov Synthetic routes often involve multi-step processes, starting with the modification of the indole scaffold, followed by the introduction of diverse side chains to generate a library of novel compounds for biological screening. nih.govnih.gov In one notable approach, researchers used a related 5-nitroindole-2-carboxylic acid as a starting material, modifying the C3 position and subsequently the C5 nitro group to create potent inhibitors of HIV-1 integrase. nih.gov This highlights how the C5 position is a key site for modification to achieve desired biological effects. The synthesis of these complex molecules demonstrates the utility of such indole esters as foundational building blocks in drug discovery programs. nih.gov
Once a series of derivatives is synthesized, researchers conduct Structure-Activity Relationship (SAR) studies to understand how specific chemical features of the molecules influence their biological activity. SAR studies are fundamental to optimizing lead compounds into potent and selective drug candidates.
For indole-based derivatives, SAR exploration has revealed critical insights. In the development of antiproliferative agents, substitutions at the C5 position of the indole ring with either electron-donating (e.g., methyl) or electron-withdrawing (e.g., bromine, trifluoromethyl) groups have a significant impact on the inhibitory activity against target kinases like EGFR and CDK2. nih.gov Similarly, in the pursuit of antiviral agents based on the indole-2-carboxylate scaffold, SAR studies have shown that modifications at various positions on the indole ring can dramatically alter potency against different viruses. nih.gov For a series of indole-2-carboxamides designed as potential multi-target antiproliferative agents, the presence of a 5-haloindole moiety was found to be significant for optimally fitting the ligand within the active site of target proteins. nih.gov These studies systematically correlate structural changes with biological outcomes, guiding the rational design of more effective therapeutic agents.
This compound and its derivatives are instrumental in ligand design for specific biological receptors and enzymes. The process involves designing molecules that can bind with high affinity and selectivity to a target, thereby modulating its function. The 5-cyano group is particularly important in this context, as it can act as a key hydrogen bond acceptor or participate in other specific interactions within a receptor's binding pocket.
A clear example of this is the design of selective dopamine (B1211576) D(4) receptor partial agonists. nih.gov In this research, 5-cyanoindole (B20398) was used as a scaffold to create ligands where the cyano group was crucial for achieving high selectivity and binding affinity. The resulting compounds, such as FAUC 299, demonstrated nanomolar affinity for the D(4) receptor, showcasing the power of the cyanoindole scaffold in targeted ligand design. nih.gov Furthermore, in the development of HIV-1 integrase inhibitors, the indole-2-carboxylic acid core was observed to chelate with two Mg²⁺ ions within the enzyme's active site, a critical interaction for its inhibitory effect. nih.gov The design of these molecules often involves computational docking studies to predict how the ligand will interact with the target protein, followed by synthesis and biological testing to validate the model. nih.gov
Enzyme Inhibition Studies
The indole scaffold is a common feature in many enzyme inhibitors. Derivatives of this compound have been specifically investigated for their potential to inhibit key enzymes implicated in human diseases, such as Glycogen Synthase Kinase 3 Beta (GSK-3β) and 5-Lipoxygenase (5-LO).
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine protein kinase involved in numerous cellular processes, and its dysregulation is linked to diseases including Alzheimer's, type 2 diabetes, and certain cancers. Consequently, it is a major target for drug discovery.
Recent research has focused on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives as potential GSK-3β inhibitors. researchgate.netasianpubs.org These studies involve synthesizing new compounds based on the indole moiety and evaluating their in-vitro inhibitory activity against GSK-3β using luminescence-based assays. researchgate.netasianpubs.org The results from these studies have identified compounds with promising inhibitory activity, demonstrating that the indole-2-carboxylate scaffold is a viable starting point for developing novel GSK-3β inhibitors. researchgate.netasianpubs.org Preliminary SAR studies have shown that different substituents on the indole ring significantly influence the GSK-3β inhibitory potency. nih.gov
Table 1: In Vitro GSK-3β Inhibitory Activity of Selected Indole Derivatives (Note: Data below is illustrative of research in the field and based on findings for related indole structures, as specific IC50 values for derivatives of this compound are proprietary or not publicly detailed in all cited literature. The compounds listed are from studies focused on the indole scaffold for GSK-3β inhibition.)
| Compound Class | Target Enzyme | Key Structural Features | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| 4,5-bisindolyl-1,2,4-triazol-3-ones | GSK-3β | Bis-indolyl structure linked by a triazolone | Favorable inhibitory potency | nih.gov |
| Ethyl 2-carboxylate-5-monosubstituted 1H-indoles | GSK-3β | Varied substituents at C5 of the indole-2-carboxylate | Promising to excellent inhibitory activity reported | researchgate.netasianpubs.org |
| Quinoxaline Derivatives | GSK-3β | Quinolone nucleus fused with quinoxaline | 0.18 µM (for lead compound) | semanticscholar.org |
5-Lipoxygenase (5-LO) is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in asthma, allergic rhinitis, and other inflammatory diseases. unina.itnih.gov Developing inhibitors of 5-LO is a major therapeutic strategy to combat these conditions.
The indole structure is a promising scaffold for 5-LO inhibitors. Research into 2-amino-5-hydroxyindoles, which are structurally analogous to derivatives of this compound, has yielded potent 5-LO inhibitors. unina.itacs.org For example, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate demonstrated an IC₅₀ value of approximately 300 nM against 5-LO. acs.org SAR studies revealed that a 5-hydroxy moiety strongly contributes to potency. unina.it While direct studies on 5-cyano derivatives are less common in the public domain, a patent for novel 5-lipoxygenase inhibitors explicitly includes the cyano group as a possible substituent on an indole-based scaffold, indicating its recognized potential in the design of such inhibitors. The development of dual inhibitors that target both 5-LO and other enzymes like cyclooxygenase (COX) is also an active area of research to produce safer anti-inflammatory drugs. nih.gov
Table 2: 5-LO Inhibitory Activity of Selected Indole Analogs (Note: The data represents findings for structurally related 5-hydroxyindole-3-carboxylate derivatives, which serve as a benchmark for the potential of the indole scaffold in 5-LO inhibition.)
| Compound | Target Enzyme | Assay Type | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | Human 5-LO | Cell-based and cell-free | ~300 nM | acs.org |
| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | Human 5-LO | Recombinant human 5-LO | 86 nM | unina.it |
| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | 5-LO | Human neutrophils | 230 nM | unina.it |
Histamine (B1213489) H3 Receptor Inverse Agonism
The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters. sigmaaldrich.com Consequently, H3R has become a significant target for the development of drugs for neurological disorders. mdpi.com Inverse agonists of the H3R are of particular interest as they can increase neurotransmitter release, leading to procognitive and wakefulness-promoting effects. sigmaaldrich.com
While direct studies on this compound as an H3R inverse agonist are not prominent in the literature, extensive research has been conducted on structurally related 5-hydroxyindole-2-carboxylic acid amides. nih.govnih.gov These studies have led to the identification of potent H3R inverse agonists. nih.govnih.gov A pharmacophore model developed from known H3R ligands identified the 5-hydroxyindole-2-carboxylic acid amide scaffold as having significant potential. nih.govnih.gov Structure-activity relationship (SAR) studies on this series of compounds have revealed that modifications at the 5-position of the indole ring, along with the nature of the amide substituent, are crucial for affinity and inverse agonist activity at the H3R. nih.govnih.gov Although not a direct example, the research into these analogues underscores the potential of the indole-2-carboxylate framework, suggesting that derivatives of this compound could be explored for H3R modulation.
Anticancer and Apoptosis Induction Research
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous anticancer agents. nih.govchemimpex.com this compound serves as a key intermediate in the synthesis of novel compounds with potential anticancer and apoptosis-inducing properties. researchgate.net The cyano group at the 5-position enhances the molecule's reactivity and allows for diverse chemical modifications to generate libraries of compounds for screening. researchgate.net
Research has shown that derivatives synthesized from this compound exhibit promising antiproliferative activity against various cancer cell lines. researchgate.net For instance, indole-2-carboxamide derivatives have been designed and synthesized, demonstrating significant antiproliferative activity. chemimpex.com Some of these compounds have been shown to inhibit key protein kinases involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2. chemimpex.com
A critical mechanism of anticancer action is the induction of apoptosis, or programmed cell death. Various indole derivatives have been shown to induce apoptosis in cancer cells. nih.govorgsyn.org For example, certain indole-2-carboxylic acid derivatives have been demonstrated to induce the hallmarks of apoptosis in cancer cell lines that are dependent on anti-apoptotic proteins like Mcl-1. While specific studies detailing the apoptosis-inducing capabilities of direct derivatives of this compound are emerging, the established role of the indole scaffold in apoptosis pathways provides a strong rationale for its continued investigation in this area.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Type | Target/Mechanism | Cancer Cell Line(s) | Key Findings |
|---|---|---|---|
| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 Inhibition | A-549 (Lung), MCF-7 (Breast) | Potent antiproliferative activity with GI50 values in the nanomolar range. chemimpex.com |
| Indole-based Bcl-2 Inhibitors | Bcl-2 Inhibition, Apoptosis Induction | MCF-7, MDA-MB-231 (Breast), A549 (Lung) | Sub-micromolar IC50 values and induction of apoptosis and cell cycle arrest. nih.gov |
| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | DNA Damage, Apoptosis Induction | HepG2 (Liver), HCT116 (Colon), MCF-7 (Breast) | High cytotoxic action and induction of DNA damage in tumor cells. orgsyn.org |
Precursor in Natural Product Synthesis
The structural complexity and biological significance of natural products, particularly those containing an indole core, make them a central focus of synthetic organic chemistry. This compound provides a valuable starting point for the synthesis of such complex molecules.
Indole alkaloids are a large and diverse class of natural products with a wide range of pharmacological activities. nih.gov The indole-2-carboxylate moiety is a common structural feature or a key synthetic precursor in the construction of these intricate molecules. nih.gov Ethyl indole-2-carboxylate and its derivatives can be elaborated through various chemical transformations to build the complex ring systems characteristic of many indole alkaloids. nih.govnih.gov For example, the ester functionality can be reduced to an alcohol or converted to an amide, providing handles for further cyclization reactions. nih.gov The nitrogen of the indole can be alkylated to introduce additional complexity. nih.gov While specific total syntheses of indole alkaloids starting directly from this compound are not extensively documented, its utility as a functionalized indole building block is well-established in principle. nih.gov
The duocarmycins and CC-1065 are a family of exceptionally potent antitumor antibiotics that derive their biological activity from the sequence-selective alkylation of DNA. nih.govnih.gov Their unique structures, featuring a cyclopropylpyrroloindole (CPI) or related alkylating subunit, have made them attractive targets for total synthesis and analogue development. nih.govnih.gov The synthesis of these complex molecules often relies on the construction of functionalized indole precursors.
This compound represents a potential starting material for the synthesis of the "right-hand" portion of duocarmycin and CC-1065 analogues. The indole-2-carboxylate moiety is a key component of the DNA-binding domain of these natural products. uea.ac.uk Synthetic strategies towards duocarmycin SA have utilized indole-2-carboxylate derivatives. uea.ac.uk The cyano group at the 5-position of this compound could be retained or transformed into other functional groups to modulate the DNA binding affinity and selectivity of the resulting analogues. Research into the synthesis of duocarmycin analogues is an active area, with various strategies being developed to access these potent molecules. nih.govworldscientific.com
Polymer Chemistry and Material Science
The indole ring system, with its electron-rich nature, is a suitable monomer for the formation of conducting polymers. These materials have garnered significant interest for their potential applications in electronics, sensors, and energy storage.
Electropolymerization is a versatile technique for the synthesis of conducting polymer films directly onto an electrode surface. capes.gov.bracs.org Studies have shown that 5-cyanoindole can be effectively electropolymerized to form high-quality, electroactive films of poly(5-cyanoindole) (P5CI). capes.gov.bracs.org The polymerization is understood to occur primarily through coupling at the 2- and 3-positions of the indole ring. capes.gov.bracs.org
The resulting P5CI films exhibit interesting properties, including good electrochemical behavior and fluorescence, making them potential candidates for various applications. capes.gov.br For instance, P5CI has been shown to be a blue-light emitter. capes.gov.br The electropolymerization conditions, such as the solvent system and electrolyte, can significantly influence the properties of the resulting polymer. capes.gov.bracs.org For example, using a mixed electrolyte system of boron trifluoride diethyl etherate (BFEE) and diethyl ether has been shown to produce high-quality, freestanding P5CI films with conductivities in the range of 10-2 S cm-1. capes.gov.br The presence of the cyano group in the polymer backbone can influence its electronic properties, solubility, and potential for post-polymerization modification. While the direct electropolymerization of this compound is not as widely reported, the successful polymerization of the closely related 5-cyanoindole provides strong evidence for its potential as a monomer in materials science.
Applications in Electrochromic Devices and Secondary Batteries
While this compound itself is not directly used as an active material, its corresponding polymer, poly(5-cyanoindole) (P5ICN), has demonstrated significant potential in the fields of electrochromic devices and energy storage systems like supercapacitors, which share operational principles with secondary batteries.
Electrochromic Devices: Electrochromic devices (ECDs) change their optical properties, such as color and transparency, in response to an applied electrical voltage. P5ICN is an anodically coloring electrochrome, meaning it colors upon oxidation. Research has shown that P5ICN films can be electro-synthesized and reversibly switched between a transparent or lightly colored (yellow) state and a colored (green or dark-green) state. bohrium.com This color change is the basis for its use in applications like smart windows, which can modulate light and heat transmission.
The performance of these devices is enhanced by the presence of the cyano (-C≡N) group. This strong electron-withdrawing group lowers the band gap of the polymer, which facilitates electron transport and improves the material's electrochromic properties. bohrium.comresearchgate.net In one study, a prototype ECD was fabricated using P5ICN as the anode and poly(3,4-ethylenedioxypyrrole) (PEDOP) as the cathode. This device exhibited high coloration efficiencies and could be switched between red, green, and blue hues, demonstrating the potential of P5ICN in creating multi-color displays and windows.
Supercapacitors (Energy Storage): Supercapacitors are energy storage devices that, like batteries, store electrical energy, but typically offer higher power density and longer cycle life. The same properties that make P5ICN a good electrochromic material also make it suitable for supercapacitor electrodes. Its ability to undergo rapid and reversible redox reactions allows it to store charge efficiently.
Research has focused on creating nanocomposites to further enhance performance. For instance, a dual-functional composite of P5ICN and titanium dioxide (TiO₂) has been developed. bohrium.comresearchgate.net In this material, the P5ICN provides the electrochromic and pseudocapacitive properties, while the nanostructured TiO₂ enhances the surface area and ion transport. bohrium.comresearchgate.net An asymmetric electrochromic supercapacitor built with a P5ICN/TiO₂ anode exhibited a high specific capacitance and a distinct color change between yellow-green and blue-black during charging and discharging. bohrium.com This dual functionality allows the color of the device to serve as a real-time visual indicator of its energy storage level, opening avenues for intelligent and user-interactive electronic devices. bohrium.comresearchgate.net
Analytical and Spectroscopic Studies for Structural Elucidation
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the indole ring, the cyano group, the ester carbonyl group, and the aromatic system. Based on data from analogous indole derivatives, the key vibrational frequencies can be predicted. nist.govmdpi.commdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Comment |
| Indole N-H | Stretching | ~3300-3400 | A sharp to medium peak, characteristic of the secondary amine in the indole ring. mdpi.com |
| Cyano C≡N | Stretching | ~2220-2230 | A sharp, medium-intensity peak, confirming the presence of the nitrile group. |
| Ester C=O | Stretching | ~1700-1720 | A strong, sharp peak, typical for an α,β-unsaturated ester conjugated with the indole ring. ias.ac.in |
| Aromatic C=C | Stretching | ~1450-1600 | Multiple medium to weak bands from the benzene (B151609) and pyrrole (B145914) portions of the indole ring. |
| Ester C-O | Stretching | ~1250-1300 | A strong band associated with the C-O single bond of the ethyl ester. |
| Aromatic C-H | Bending (out-of-plane) | ~750-850 | Bands indicating the substitution pattern on the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) for this compound are based on spectra of highly similar compounds like 5-cyano-1H-indole-2-carboxylic acid and various ethyl indole-2-carboxylates. mdpi.comchemicalbook.com
| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference/Comment |
| Indole N-H | broad singlet | > 11.0 | - | Chemical shift is solvent dependent; proton is acidic. |
| H-4 | doublet | ~7.9-8.1 | ~1.0-1.5 | Appears as a singlet or narrow doublet due to small coupling to H-6. |
| H-6 | doublet of doublets | ~7.5-7.6 | J ≈ 8.5, 1.5 | Coupled to H-7 (ortho) and H-4 (meta). |
| H-7 | doublet | ~7.6-7.7 | J ≈ 8.5 | Coupled to H-6 (ortho). |
| H-3 | doublet or singlet | ~7.2-7.3 | J ≈ 1.0 | May show small coupling to N-H. |
| -OCH₂CH₃ | quartet | ~4.4 | J ≈ 7.1 | Methylene (B1212753) protons of the ethyl group, split by the methyl protons. mdpi.com |
| -OCH₂CH₃ | triplet | ~1.4 | J ≈ 7.1 | Methyl protons of the ethyl group, split by the methylene protons. mdpi.com |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the cyano and carboxylate groups.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Reference/Comment |
| Ester C=O | ~161-163 | Carbonyl carbon of the ethyl ester. mdpi.com |
| C-7a | ~138-140 | Bridgehead carbon adjacent to the nitrogen. |
| C-2 | ~130-132 | Carbon bearing the ester group. |
| C-3a | ~128-130 | Bridgehead carbon. |
| C-4 | ~126-128 | Aromatic carbon. |
| C-6 | ~125-127 | Aromatic carbon. |
| C-7 | ~114-116 | Aromatic carbon. |
| Cyano C≡N | ~118-120 | Nitrile carbon. |
| C-5 | ~106-108 | Carbon bearing the cyano group. |
| C-3 | ~109-111 | Carbon at the 3-position of the indole ring. |
| -OCH₂CH₃ | ~61-62 | Methylene carbon of the ethyl ester. mdpi.com |
| -OCH₂CH₃ | ~14-15 | Methyl carbon of the ethyl ester. mdpi.com |
Mass Spectrometry (MS, HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula. For this compound, the molecular formula is C₁₂H₁₀N₂O₂. chemscene.com
High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, confirming the elemental composition.
| Technique | Parameter | Value | Reference/Comment |
| MS | Molecular Weight | 214.22 g/mol | Calculated from the molecular formula C₁₂H₁₀N₂O₂. chemscene.com |
| ESI-MS | [M+H]⁺ | m/z 215.08 | Expected molecular ion peak in positive ion mode. |
| ESI-MS | [M-H]⁻ | m/z 213.07 | Expected molecular ion peak in negative ion mode. |
| HRMS (ESI) | Calculated [M+H]⁺ | 215.07640 | High precision mass confirms the C₁₂H₁₁N₂O₂⁺ formula. |
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
As of the current literature, a single-crystal X-ray structure for this compound has not been reported. However, analysis of closely related compounds, such as ethyl 1H-indole-2-carboxylate, provides strong indications of its likely solid-state structure. These studies reveal that the indole ring system is essentially planar. In the crystal lattice, molecules typically form centrosymmetric dimers through hydrogen bonds between the indole N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule. This interaction creates a characteristic ring motif. It is highly probable that this compound would exhibit similar planar geometry and hydrogen-bonding patterns in its crystalline form.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-cyanoindole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer: this compound can be synthesized via esterification or functional group interconversion. For example, analogous indole derivatives (e.g., ethyl 5-phenylindole-2-carboxylate) are synthesized by reacting indole precursors with ethyl chloroformate under basic conditions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst (e.g., DMAP). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) and wear nitrile gloves, safety goggles, and lab coats. Local exhaust ventilation is mandatory to limit airborne exposure. Avoid drainage contamination by using closed waste systems. Toxicity data gaps necessitate treating the compound as a potential irritant until further studies confirm safety profiles .
Q. How can researchers validate the purity and structural identity of this compound post-synthesis?
- Methodological Answer: Employ a combination of analytical techniques:
- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
- NMR (¹H/¹³C) to confirm the ester (-COOEt) and cyano (-CN) groups (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR).
- Mass spectrometry (ESI-MS) for molecular ion verification (expected m/z: 228.07 [M+H]⁺). Cross-reference with analogous indole derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate, mp 154–157°C) for comparative analysis .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group at the 5-position influence electrophilic substitution reactions in this compound?
- Methodological Answer: The -CN group deactivates the indole ring, directing electrophiles (e.g., nitration, halogenation) to the less deactivated positions (C-3 or C-6). Computational modeling (DFT) can predict regioselectivity, while experimental validation involves reacting the compound with HNO₃/H₂SO₄ or Br₂/FeBr₃. Monitor positional isomers via LC-MS and compare with theoretical predictions .
Q. What crystallographic challenges arise during refinement of this compound, and how can SHELX programs address them?
- Methodological Answer: Challenges include twinning, weak diffraction, and disorder in the ester/cyano groups. SHELXL refines high-resolution data using restraints for bond lengths/angles and TwinRotMat for twinned crystals. For low-resolution data, apply Bayesian statistics (Rigaku CrysAlisPro) to improve model accuracy. Validate via R-factor convergence (<5% discrepancy) .
Q. How can researchers characterize physical properties (e.g., melting point, solubility) of this compound when published data are unavailable?
- Methodological Answer:
- Melting Point : Use a capillary tube apparatus with a heating rate of 1°C/min. Compare with structurally similar compounds (e.g., ethyl 5-methoxyindole-2-carboxylate, mp 154–157°C) for calibration .
- Solubility : Perform gradient solubility tests in polar (water, methanol) and non-polar solvents (hexane, DCM). Quantify via UV-Vis spectroscopy at λ_max (~280 nm for indole derivatives) .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer: Systematically vary parameters (catalyst loading, solvent, temperature) across replicate experiments. Use Design of Experiments (DoE) software (e.g., JMP) to identify statistically significant factors. Cross-validate results with independent characterization (e.g., elemental analysis) to rule out impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
